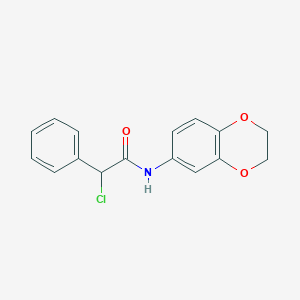
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide
描述
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C16H14ClNO3 and its molecular weight is 303.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide is a compound with significant potential in pharmacology. Its structure includes a chloro group and a benzodioxin moiety, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and antifungal properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by the presence of a chloro substituent and a benzodioxin ring. This structural composition is crucial for its biological efficacy.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity.
Antifungal Properties
A study evaluated the antifungal activity of 2-chloro-N-phenylacetamide (a related compound) against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The findings indicated:
- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.
- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.
- Biofilm Inhibition : Up to 92% inhibition of biofilm formation and 87% rupture of preformed biofilm.
The mechanism of action was not through ergosterol binding or damage to the fungal cell wall, indicating a unique pathway for antifungal activity. However, antagonism was noted when combined with other antifungals like amphotericin B and fluconazole .
Antimicrobial Testing
In another study focused on antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis:
- Compounds were tested against various pathogens including Escherichia coli, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA).
- The results showed that compounds with halogenated phenyl rings exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria and yeasts like C. albicans.
This underscores the importance of structural modifications in enhancing biological activity .
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with sulfonyl chlorides.
- Further derivatization with bromo-N-(un/substituted phenyl)acetamides.
- Characterization through techniques such as TLC and HPLC.
This synthetic pathway allows for the generation of various derivatives that can be screened for enhanced biological activity .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : Demonstrated effectiveness against resistant strains suggests its utility in treating infections where conventional therapies fail.
- Structure Activity Relationship (SAR) : Analysis indicates that modifications on the phenyl ring can significantly influence antimicrobial potency.
属性
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-15(11-4-2-1-3-5-11)16(19)18-12-6-7-13-14(10-12)21-9-8-20-13/h1-7,10,15H,8-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTJOVGBUWSVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















